molecular formula C8H4INO3 B2800288 2-Cyano-3-hydroxy-4-iodobenzoic acid CAS No. 1807279-50-0

2-Cyano-3-hydroxy-4-iodobenzoic acid

Cat. No.: B2800288
CAS No.: 1807279-50-0
M. Wt: 289.028
InChI Key: NYQVOFSKWWSODF-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C8H4INO3 It is a derivative of benzoic acid, characterized by the presence of cyano, hydroxy, and iodo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid followed by the introduction of a cyano group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the benzoic acid ring. The cyano group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-hydroxy-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-iodobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Hydroxy-4-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Cyano-4-iodobenzoic acid:

Uniqueness

2-Cyano-3-hydroxy-4-iodobenzoic acid is unique due to the combination of cyano, hydroxy, and iodo groups on the benzoic acid ring. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .

Properties

IUPAC Name

2-cyano-3-hydroxy-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQVOFSKWWSODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C#N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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